molecular formula C5H6N2O3 B2558155 Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 2095343-59-0

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2558155
CAS No.: 2095343-59-0
M. Wt: 142.114
InChI Key: RQJWAHOXIZKHPT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Mechanism of Action

Target of Action

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the 1,2,4-oxadiazole family It is known that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that this compound may also target similar pathogens.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the anti-infective properties of the compound.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may affect the biochemical pathways related to the survival and replication of pathogens.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the function of certain pathogens at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amidoximes with carboxylic acid derivatives. For instance, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazole in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWAHOXIZKHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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